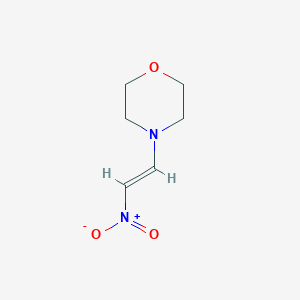

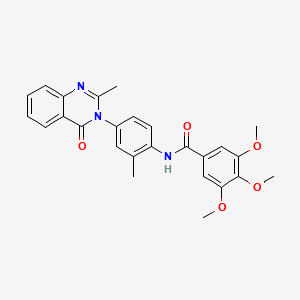

![molecular formula C11H12N4O3S B2646980 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1797639-54-3](/img/structure/B2646980.png)

4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is a derivative of pyrrolo[3,4-d]pyrimidine . Pyrrolo[3,4-d]pyrimidines are a class of organic compounds that have shown pronounced cytotoxic activity .

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidines can be achieved through various methods. One such method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . Another method involves palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]pyrimidines is characterized by a pyrrole ring fused to a pyrimidine ring . The specific structure of “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

Pyrrolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,4-d]pyrimidines can vary depending on their specific structure. For instance, they generally have a low boiling point and are poorly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Aplicaciones Científicas De Investigación

- Researchers have investigated the inhibitory activity of this compound against specific enzymes. For instance, it has been tested for its inhibitory effects on CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . Further studies could explore its potential as a therapeutic agent for cancer treatment.

- The pyrrolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has shown promise in medicinal chemistry. Scientists have synthesized derivatives with variations in the pyrazole and pyrimidine rings, aiming to develop novel drugs . Investigating its interactions with biological targets could lead to new drug candidates.

- Assessments of antimicrobial activity have revealed the compound’s half maximal inhibitory concentration (IC50) against various microorganisms. Researchers have explored its potential as an antimicrobial agent . Further studies could elucidate its mechanism of action and optimize its efficacy.

Enzymatic Inhibition

Medicinal Chemistry

Antimicrobial Properties

Mecanismo De Acción

While the specific mechanism of action for “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” is not available, it’s worth noting that pyrrolo[3,4-d]pyrimidines have been studied for their inhibitory effects on certain enzymes. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4, a kinase associated with various cancers .

Direcciones Futuras

The future directions for research on “4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their cytotoxic activity, these compounds may have potential applications in the development of new anticancer drugs .

Propiedades

IUPAC Name |

4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-7-11(8(2)18-14-7)19(16,17)15-4-9-3-12-6-13-10(9)5-15/h3,6H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNFGVPDYPMQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

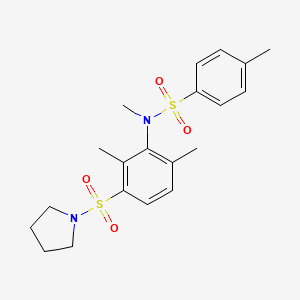

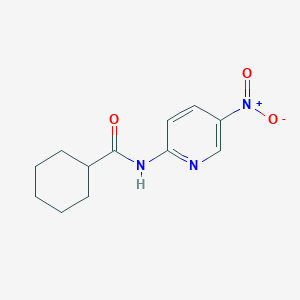

![2-((2-(4-(tert-butyl)phenoxy)ethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2646898.png)

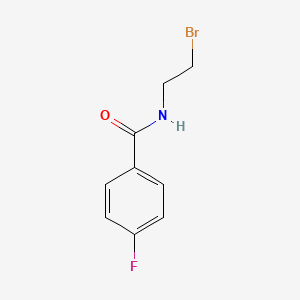

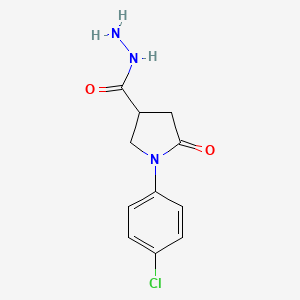

![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2646903.png)

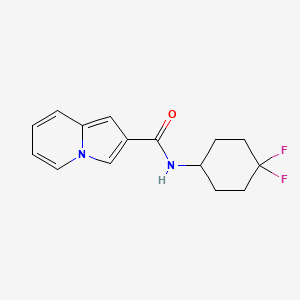

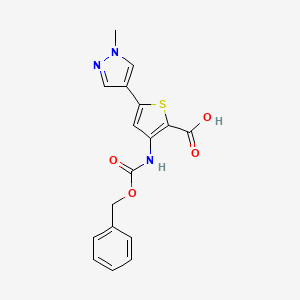

![4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B2646913.png)

![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)